3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2/c21-16-7-6-14(10-17(16)22)19(27)23-15-8-9-26(11-15)12-18-24-20(28-25-18)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXFCNGIJNLPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=C(C=C2)F)F)CC3=NOC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide is a complex organic molecule that has gained attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. Its unique structure combines a difluorobenzamide moiety with a pyrrolidine and an oxadiazole ring, which may enhance its biological activity compared to simpler analogs.
Chemical Structure and Properties
The compound features several key structural elements:
- Difluorobenzamide: Provides unique electronic properties.
- Pyrrolidine Ring: Contributes to the compound's conformational flexibility.
- Oxadiazole Ring: Associated with various biological activities including anticancer effects.
The following table summarizes the structural features and associated biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Phenyl)-1,2,4-Oxadiazole | Contains oxadiazole; lacks pyrrolidine | Anticancer activity reported |
| N-(5-Fluorophenyl)-Benzamide | Similar benzamide structure; no oxadiazole | Anti-inflammatory properties |
| 2-Amino-N-(4-fluorophenyl)acetamide | Contains amine; lacks oxadiazole | Antibacterial activity documented |
Biological Activity
Research indicates that compounds containing oxadiazole rings exhibit a broad spectrum of biological activities. Specifically, This compound may demonstrate the following activities:
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds:
-
Synthesis Methodology:
- The synthesis of This compound typically involves multi-step reactions including the formation of the oxadiazole ring followed by coupling with the pyrrolidine moiety.
- In Vitro Studies:
- Molecular Docking Studies:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to two closely related analogs identified in patent and commercial sources (Table 1):
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
The propanamide chain in the third analog increases conformational flexibility, which may alter target selectivity but reduce metabolic stability due to increased susceptibility to enzymatic hydrolysis .
Heterocyclic Moieties :
All compounds retain the 5-phenyl-1,2,4-oxadiazole group, which contributes to π-π stacking interactions and hydrogen-bond acceptor capacity. This suggests shared pharmacophoric features for targets requiring heterocyclic engagement.
Physicochemical and Bioactivity Data
Limited experimental data are available for direct comparison, but inferences can be drawn from structural features:
Table 2: Inferred Physicochemical Properties
Notes:
- The dimethylamino analog’s lower LogP and higher solubility suggest improved bioavailability compared to the fluorinated target compound .
- The propanamide analog’s higher LogP aligns with its extended hydrophobic chain, likely reducing aqueous solubility .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Oxidation/Reduction : Use potassium permanganate or chromium trioxide for oxidation of intermediate pyrrolidine derivatives, while sodium borohydride or lithium aluminum hydride can reduce carbonyl groups .
- Substitution : Electrophilic aromatic substitution on the benzamide moiety under acidic/basic conditions (e.g., K₂CO₃ in DMF) to introduce fluorine or oxadiazole groups .
- Coupling Reactions : Amide bond formation between the pyrrolidine and benzamide subunits via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Key Consideration : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography with gradients of ethyl acetate/hexane .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the benzamide and pyrrolidine rings. For example, fluorinated carbons show distinct splitting patterns in ¹³C NMR .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ions) and detect fragmentation patterns of the oxadiazole-pyrrolidine core .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?
Answer:
Contradictions often arise from:
- Solubility Differences : Varying substituents (e.g., trifluoromethyl vs. methoxy) alter logP values, impacting bioavailability. Use partition coefficient (logD) assays at physiological pH .
- Conformational Flexibility : Perform molecular dynamics simulations to assess how pyrrolidine ring puckering affects binding to target enzymes .
- Orthogonal Assays : Validate biological activity (e.g., enzyme inhibition) using both in vitro (fluorescence polarization) and cell-based assays to rule out false positives .
Advanced: What strategies optimize substitution reactions on the benzamide moiety to enhance target selectivity?
Answer:
- Directed Ortho-Metalation : Introduce fluorine at specific positions using LDA (lithium diisopropylamide) and electrophilic fluorinating agents (e.g., Selectfluor®) .
- Parallel Synthesis : Generate a library of derivatives with varied substituents (e.g., chloro, bromo, trifluoromethyl) on the benzamide ring and screen via high-throughput SPR (surface plasmon resonance) .
- Steric Control : Use bulky directing groups (e.g., tert-butyl) to limit substitution to meta/para positions, improving selectivity .
Basic: What purification methods ensure >95% purity for this compound in preclinical studies?
Answer:
- Flash Chromatography : Employ silica gel columns with gradient elution (e.g., 10–50% ethyl acetate in hexane) .
- Recrystallization : Use solvent pairs like ethanol/water or dichloromethane/n-hexane to isolate crystalline products .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity validation .
Advanced: How can environmental stability and degradation pathways of this compound be studied?
Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via LC-MS. Fluorine substituents may slow hydrolysis compared to non-fluorinated analogs .
- Photostability : Expose to UV light (λ = 254–365 nm) and identify photoproducts (e.g., oxadiazole ring cleavage) using HRMS/MS .
- Microbial Degradation : Use soil slurry models with LC-QTOF to detect microbial metabolites, focusing on pyrrolidine ring oxidation .
Basic: What in vitro assays are suitable for initial biological screening of this compound?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with Z’-factor validation to ensure robustness .
- Cytotoxicity : MTT or resazurin assays in HEK293 or HepG2 cells to assess IC₅₀ values .
- Membrane Permeability : Caco-2 monolayers to predict oral bioavailability, comparing permeability with logP values .
Advanced: How can computational methods guide the design of analogs with improved pharmacokinetic properties?
Answer:
- QSAR Modeling : Train models on existing analogs to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties using descriptors like topological polar surface area (TPSA) .
- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the oxadiazole nitrogen .
- Metabolite Prediction : Use software like Meteor (Lhasa Ltd.) to identify likely Phase I/II metabolites and preemptively modify labile groups .
Basic: What are the critical storage conditions to maintain compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent light-induced degradation .
- Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the amide bond .
- Solvent Choice : Dissolve in DMSO (dry, <0.1% H₂O) for long-term stock solutions, avoiding repeated freeze-thaw cycles .
Advanced: How can researchers address batch-to-batch variability in biological activity data?
Answer:
- Strict QC Protocols : Enforce consistent purity thresholds (>95% by HPLC) and characterize each batch with ¹H NMR and HRMS .
- Normalization : Include internal controls (e.g., reference inhibitors) in every assay plate to adjust for inter-experimental variability .
- Stereochemical Purity : Use chiral HPLC to confirm enantiomeric excess if the pyrrolidine ring has stereocenters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
